3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride
Overview
Description
3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride is a chemical compound with the molecular formula C5H10ClF3N2 It is known for its unique structural features, which include a trifluoromethyl group and a dimethylpropanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride typically involves multiple steps. One common method starts with 2,2-dimethyl-malonic acid monomethyl ester as the raw material. The process includes fluoridation, hydrolysis, and acidification reactions . The overall yield of this synthesis route is approximately 49.6%, with specific conditions such as temperature, time, and the amount of reagents being crucial for optimizing the yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale, efficiency, and cost-effectiveness. The use of transition-metal-free decarboxylation reactions has been reported for related compounds, which might be applicable for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2,2-dimethylpropionic acid: This compound is structurally similar and used in similar applications.
3,3,3-Trifluoro-2,2-dimethylpropionic acid methyl ester: Another related compound with similar properties and uses.
Uniqueness
3,3,3-Trifluoro-2,2-dimethylpropanimidamide hydrochloride is unique due to its specific combination of a trifluoromethyl group and a dimethylpropanimidamide moiety. This structural feature imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3,3,3-trifluoro-2,2-dimethylpropanimidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2.ClH/c1-4(2,3(9)10)5(6,7)8;/h1-2H3,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQDMRGNHICRIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=N)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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